molecular formula C12H17ClO B14618546 Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride CAS No. 57386-97-7

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride

Cat. No.: B14618546
CAS No.: 57386-97-7
M. Wt: 212.71 g/mol
InChI Key: JDPDOJANXKNMKG-UHFFFAOYSA-N
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Description

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride is a complex organic compound known for its unique structure and reactivity. This compound is part of the larger family of methanonaphthalene derivatives, which are characterized by their polycyclic frameworks. The presence of the carbonyl chloride functional group makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride typically involves the hydrogenation of methanonaphthalene derivatives followed by chlorination. The hydrogenation process is carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon. The resulting octahydro derivative is then treated with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. Molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-1,6-methanonaphthalene-1(2H)-carboxylic acid
  • Octahydro-1,6-methanonaphthalene-1(2H)-methyl ester
  • Octahydro-1,6-methanonaphthalene-1(2H)-amine

Uniqueness

Octahydro-1,6-methanonaphthalene-1(2H)-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical reactions that are not possible with its carboxylic acid, ester, or amine counterparts.

Properties

CAS No.

57386-97-7

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane-3-carbonyl chloride

InChI

InChI=1S/C12H17ClO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2

InChI Key

JDPDOJANXKNMKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)C(=O)Cl

Origin of Product

United States

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